(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

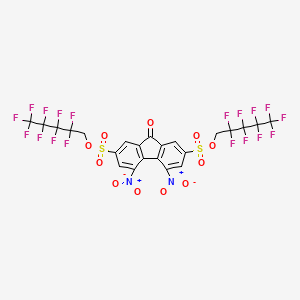

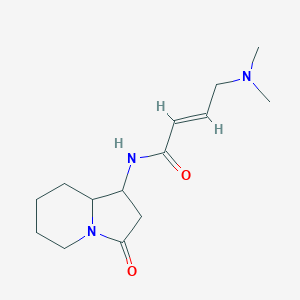

“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is a chemical compound that is a derivative of phenylalanine . It has a molecular weight of 369.87 and its linear formula is C17H20ClNO4S . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of “®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is represented by the linear formula C17H20ClNO4S . The exact structure detailing the arrangement of these atoms is not provided in the search results.Physical And Chemical Properties Analysis

“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is a solid at room temperature . Its molecular weight is 369.86 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Scientific Research Applications

Synthetic Routes and Chemical Properties

Synthesis of Derivatives : The compound and its derivatives are subjects of synthetic chemistry research, focusing on developing new synthetic routes and exploring their chemical properties. For example, the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of key sulfoxide intermediates, has been explored. These derivatives exhibit interesting conformational properties and potential for further chemical modification (Heather Tye & Catharine L. Skinner, 2002).

Chemical Transformations and Applications : Research has also focused on the chemical transformations of sulfone and sulfoxide derivatives to explore their applications in drug metabolism and synthetic chemistry. For instance, the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial conversion demonstrates the potential for studying drug metabolism and identifying new therapeutic agents (M. Zmijewski et al., 2006).

Potential Applications in Organic Synthesis and Drug Discovery

Drug Discovery and Development : Some derivatives of the compound are investigated for their potential in drug discovery and development, particularly as antiandrogens and in the synthesis of compounds with specific pharmacological activities. For instance, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides have been studied for their antiandrogen activity, highlighting the potential of these compounds in treating androgen-responsive diseases (H. Tucker, J. W. Crook, & G. Chesterson, 1988).

Stereochemistry and Enantioselective Synthesis : The research also delves into the stereochemistry and enantioselective synthesis of related compounds. For example, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for the synthesis of pharmacologically active compounds, demonstrates the importance of stereochemistry in the synthesis of bioactive molecules (H. Zhong et al., 1999).

Safety And Hazards

“®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

methyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYKOLKOIYVCR-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)

![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)